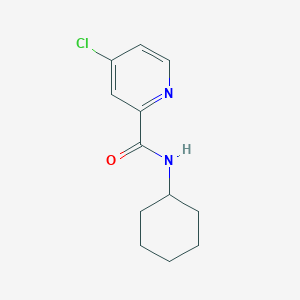![molecular formula C16H15ClN2O3 B1452937 2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride CAS No. 1269151-51-0](/img/structure/B1452937.png)
2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride
説明
2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, meaning they are often used as a base structure in the development of new drugs .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various targets depending on the specific functional groups attached to the scaffold .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Imidazo[1,2-a]pyridines have been shown to have antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
生化学分析
Biochemical Properties
2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, modulating their enzymatic activity. Additionally, it may bind to specific receptors or transporters, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, leading to changes in cellular behavior and function. Furthermore, it can modulate the expression of genes involved in various cellular processes, such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity and function. This compound can act as an enzyme inhibitor or activator, depending on the context and the specific target. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity may decrease over time due to degradation or metabolic processes. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function, which may be relevant for its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. Understanding the metabolic pathways associated with this compound can provide insights into its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Studying the transport and distribution of this compound can help elucidate its mechanisms of action and potential therapeutic uses .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3.ClH/c1-11-6-7-15-17-12(9-18(15)8-11)10-21-14-5-3-2-4-13(14)16(19)20;/h2-9H,10H2,1H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNDIFVHMOWLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)COC3=CC=CC=C3C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)
![1-(2-fluoro-4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1452858.png)
![5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine](/img/structure/B1452860.png)



![N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine](/img/structure/B1452866.png)






